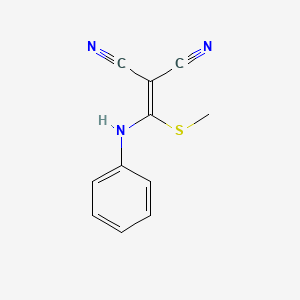

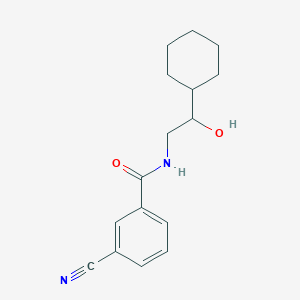

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile

概要

説明

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Properties and Synthesis

Synthesis and Characterization of Complexes : Research has explored the synthesis and characterization of various complexes, showing potential in catalytic properties, including electrocatalytic oxygen evolution reactions. For instance, new heteroleptic Ni(ii) complexes were synthesized and demonstrated high activity in oxygen evolution reaction, showcasing their potential in catalytic applications (Anamika et al., 2020).

Methylation Reactions : Studies have also focused on functional group migration in reactions, offering insights into the synthesis of novel compounds with potential applications in various fields, including organic synthesis and material science (E. Klimova et al., 2006).

Supramolecular Structures and Luminescence

Supramolecular Polymers : The synthesis of discrete compounds and supramolecular polymers using dithioether building blocks has been reported, highlighting their luminescent properties and potential in material science (M. O. Awaleh et al., 2008).

Organic Synthesis and Biological Activities

Microwave-Assisted Synthesis : The rapid and efficient synthesis of new biquinoline compounds through microwave-assisted methods has been explored, along with their antifungal and antibacterial activities, pointing towards their pharmaceutical and medicinal chemistry applications (J. Nirmal et al., 2009).

Novel Reaction Methods and Catalyst Development

Direct Conversion of Methane : Research into the direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen presents a breakthrough in using natural gas for chemical feedstocks, highlighting the importance of catalysts in activating methane without overoxidation (Xiaoguang Guo et al., 2014).

Pyrolysis and Green Chemistry Perspectives

Pyrolysis Studies : Investigations into the pyrolysis of chloromethanes have provided insights into their thermal stability and hydrodechlorination, contributing to our understanding of chemical reactions at high temperatures (Y. Wu & Y. Won, 2000).

Green Chemistry : The oxidative methylation of aromatics over zeolite catalysts has been discussed from a green chemistry perspective, highlighting the conversion of methane to more valuable hydrocarbons and the implications for sustainable chemical processes (Moses O. Adebajo, 2007).

特性

IUPAC Name |

2-[anilino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11(9(7-12)8-13)14-10-5-3-2-4-6-10/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILMWMLGIJHVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)

![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)

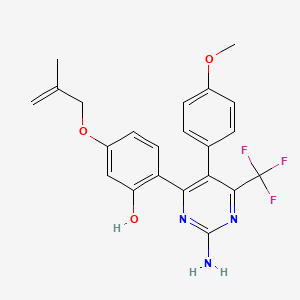

![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)

![4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2603714.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)

![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)

![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)